An In-Depth Technical Guide to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid
An In-Depth Technical Guide to 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, with the CAS number 68029-79-8 , is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a salicylic acid core appended with a bromine atom and a methylsulfonyl group, presents a unique combination of functionalities that can be exploited for the synthesis of novel therapeutic agents. The presence of the carboxylic acid, hydroxyl group, and the electron-withdrawing methylsulfonyl and bromo substituents on the phenyl ring allows for diverse chemical modifications and interactions with biological targets.
This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, including its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in the field of drug development.
Chemical Structure and Properties
The chemical structure of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is characterized by a benzoic acid backbone with substituents at positions 2, 3, and 5. The hydroxyl group at position 2 and the carboxylic acid at position 1 classify it as a salicylic acid derivative. A bromine atom is located at position 3, and a methylsulfonyl group (-SO₂CH₃) is at position 5.
Molecular Formula: C₈H₇BrO₅S
Molecular Weight: 311.11 g/mol
Structure:
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 68029-79-8 | Ambeed |
| Molecular Formula | C₈H₇BrO₅S | Inferred from structure |
| Molecular Weight | 311.11 g/mol | Inferred from structure |
| Appearance | Solid (predicted) | --- |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred from structure |
Plausible Synthetic Route
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid.
Step-by-Step Experimental Protocol:
Step 1: Bromination of 2-Hydroxy-5-methylthiobenzoic acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxy-5-methylthiobenzoic acid (1 equivalent) in glacial acetic acid.
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Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid, 3-bromo-2-hydroxy-5-methylthiobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Oxidation of 3-Bromo-2-hydroxy-5-methylthiobenzoic acid to the corresponding sulfone
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Reaction Setup: Suspend the dried 3-bromo-2-hydroxy-5-methylthiobenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
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Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3 equivalents) to the suspension.[2][5]
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain it at this temperature for 4-6 hours, with continuous stirring. The progress of the oxidation can be monitored by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product, 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid, will precipitate out. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Potential Applications in Drug Development
The structural motifs present in 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid are prevalent in a variety of biologically active molecules, suggesting its potential as a valuable building block in drug discovery.
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Salicylic Acid Core: Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] The core structure of the title compound could serve as a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
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Sulfonamide and Sulfone Moieties: The methylsulfonyl group is a common feature in many pharmaceuticals. Sulfonamides, which can be synthesized from related sulfonyl chlorides, are a major class of antibacterial drugs. Furthermore, sulfone-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[7]
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Halogenation (Bromine): The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. Halogen bonding is also increasingly recognized as a significant interaction in drug-receptor binding.
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Scaffold for Combinatorial Chemistry: The trifunctional nature of this molecule makes it an ideal starting material for the creation of compound libraries for high-throughput screening.[8][9] The carboxylic acid can be converted to amides or esters, the hydroxyl group can be alkylated or acylated, and the aromatic ring can participate in cross-coupling reactions, allowing for the rapid generation of a diverse range of derivatives.
The logical relationship for its application in drug discovery is outlined below:
Caption: Logical flow from the compound's structure to potential drug development applications.
Conclusion
3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a versatile and promising building block for the synthesis of novel, biologically active compounds. Its unique combination of a salicylic acid core with bromo and methylsulfonyl substituents provides a rich platform for chemical diversification. The plausible synthetic route outlined in this guide offers a practical approach for its preparation in a laboratory setting. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the potential to yield new therapeutic agents for a variety of diseases.
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